1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14630562
InChI: InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3
SMILES:
Molecular Formula: C11H15N3O6S2
Molecular Weight: 349.4 g/mol

1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

CAS No.:

Cat. No.: VC14630562

Molecular Formula: C11H15N3O6S2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine -

Specification

Molecular Formula C11H15N3O6S2
Molecular Weight 349.4 g/mol
IUPAC Name 1-methylsulfonyl-4-(2-nitrophenyl)sulfonylpiperazine
Standard InChI InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3
Standard InChI Key UBOOSSZYGIMOKF-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine (molecular formula: C11_{11}H14_{14}N3_3O6_6S2_2, molecular weight: 348.38 g/mol) features a piperazine core substituted with two distinct sulfonyl groups:

  • A methylsulfonyl (–SO2_2CH3_3) group at position 1.

  • A 2-nitrophenylsulfonyl (–SO2_2C6_6H4_4-2-NO2_2) group at position 4.

The nitro group at the ortho position on the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions . The compound’s IUPAC name is 1-(methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, with the SMILES notation: CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N+[O-] .

Synthetic Routes and Optimization

Stepwise Synthesis Protocol

The synthesis typically follows a multi-step protocol involving sulfonylation of piperazine derivatives:

  • Protection of Piperazine:
    Boc-piperazine is reacted with methylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-(methylsulfonyl)-4-Boc-piperazine .

  • Deprotection and Second Sulfonylation:
    The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by reaction with 2-nitrobenzenesulfonyl chloride under similar conditions to introduce the second sulfonyl group .

  • Purification:
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 10–12 hours per step .

Yield and Scalability

Reported yields for analogous N-sulfonylpiperazine syntheses range from 65–75%, with scalability demonstrated at industrial levels using continuous flow reactors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.20–8.15 (m, 1H, aromatic H-3), 8.05–7.98 (m, 2H, aromatic H-4 and H-6), 7.75–7.70 (m, 1H, aromatic H-5).

    • δ 3.45–3.35 (m, 8H, piperazine H-2, H-3, H-5, H-6).

    • δ 3.10 (s, 3H, methylsulfonyl CH3_3) .

  • 13^{13}C NMR (100 MHz, DMSO-d6_6):

    • δ 148.2 (C-NO2_2), 137.5–124.8 (aromatic carbons), 52.4–44.7 (piperazine carbons), 39.5 (methylsulfonyl CH3_3) .

Infrared (IR) Spectroscopy

  • Strong absorptions at 1354 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch).

  • Nitro group vibrations at 1520 cm1^{-1} (asymmetric) and 1345 cm1^{-1} (symmetric) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]+^+ observed at 349.04, aligning with the calculated exact mass of 349.040 g/mol .

Comparative Analysis with Structural Analogs

Feature1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine1-(2-Methylsulfonyl-4-nitrophenyl)piperazine 4-[(3-Nitrophenyl)sulfonyl]piperazine
Nitro Position2-nitrophenyl4-nitrophenyl3-nitrophenyl
Sulfonyl GroupsMethyl + 2-nitrophenylMethyl + 4-nitrophenyl3-nitrophenyl
Molecular Weight348.38 g/mol285.32 g/mol349.38 g/mol
BioactivityInferred anti-inflammatoryUnknownCOX-2 inhibition

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via microwave-assisted synthesis or enzymatic catalysis.

  • Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).

  • Toxicity Profiling: Assessing hepatotoxicity and cardiotoxicity in preclinical models.

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